

physicochemical properties of 2-Chloro-5-fluoroquinoline

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Compound of Interest

Compound Name: 2-Chloro-5-fluoroquinoline

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-5-fluoroquinoline**
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **2-Chloro-5-fluoroquinoline**, a key heterocyclic intermediate in medicinal chemistry. As a halogenated quinoline, its unique electronic and steric characteristics make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the realm of fluoroquinolone antibiotics and kinase inhibitors.^{[1][2][3]} This document moves beyond a simple data sheet to offer a field-proven perspective on why these properties are critical for drug development. We will explore the causality behind experimental choices for its characterization, provide detailed, self-validating protocols, and contextualize the data's impact on molecular design, synthetic strategy, and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) outcomes.

Introduction: The Strategic Importance of 2-Chloro-5-fluoroquinoline

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved drugs. The strategic introduction of halogen atoms—specifically chlorine and fluorine—dramatically modulates the molecule's properties. The fluorine atom at the 5-

position can enhance metabolic stability and binding affinity through favorable electronic interactions, while the chlorine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity via nucleophilic substitution reactions.

2-Chloro-5-fluoroquinoline is therefore not typically an active pharmaceutical ingredient (API) itself, but rather a critical building block. Its physicochemical profile dictates its reactivity in subsequent synthetic steps, its purification profile, and ultimately influences the properties of the final drug candidates derived from it. Understanding this profile is paramount for efficient and logical drug development campaigns.

Molecular and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. The data presented herein are a combination of available information and predictive insights based on analogous structures, given the specialized nature of this intermediate.

Chemical Structure and Identifiers

- IUPAC Name: **2-Chloro-5-fluoroquinoline**
- Molecular Formula: C₉H₅ClFN
- Molecular Weight: 181.59 g/mol
- CAS Number: 455955-27-8[4]
- Canonical SMILES: C1=CC2=C(C=C(C=C2)F)N=C1Cl

Tabulated Physicochemical Properties

The following table summarizes the core physicochemical data for **2-Chloro-5-fluoroquinoline**. It is critical to note that experimental data for this specific intermediate is not widely published; therefore, some values are estimated or compared with structurally similar compounds like 2-Chloro-5-fluoropyridine for context.

Property	Value / Expected Range	Significance in Drug Development & Synthesis
Melting Point	Data not available. Expected to be a low-melting solid.	Affects handling, storage conditions, and choice of reaction solvents. Determines if the compound is solid or liquid at room temperature.
Boiling Point	Data not available. High, likely >250°C (predicted).	Crucial for purification by distillation. A high boiling point suggests vacuum distillation is required to prevent thermal decomposition.
Solubility	Poorly soluble in water; Soluble in common organic solvents (e.g., DCM, THF, DMSO).	Water solubility is a key factor for bioavailability of final APIs. [2] For an intermediate, solubility in reaction solvents dictates process efficiency.
pKa (Predicted)	~1.5 - 2.5 (for the quinoline nitrogen)	The quinoline nitrogen is weakly basic. This value influences extraction procedures (acid/base washes) and the compound's charge state in physiological environments.
LogP (Predicted)	~2.5 - 3.5	Indicates high lipophilicity ("greasiness"). This property is critical for membrane permeability but can also lead to off-target effects and poor aqueous solubility in final drug candidates.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any chemical entity.

- ^1H NMR: The proton NMR spectrum is expected to show distinct aromatic protons. The fluorine at C5 will cause characteristic splitting patterns (coupling) in the signals of adjacent protons, providing clear evidence of its position.
- ^{13}C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms. The carbons attached to chlorine (C2) and fluorine (C5) will show characteristic chemical shifts, with the C-F bond resulting in a large C-F coupling constant.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C=C and C=N stretching vibrations in the $1500\text{-}1650\text{ cm}^{-1}$ region, characteristic of the quinoline ring. A strong C-F stretching band is expected around $1200\text{-}1250\text{ cm}^{-1}$, and a C-Cl stretch will appear in the fingerprint region ($\sim 700\text{-}800\text{ cm}^{-1}$). IR spectroscopy is a rapid and reliable tool for functional group identification.[5]
- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity approximately one-third of the M^+ peak. This isotopic pattern is a definitive signature for the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.[6]

Significance in Drug Discovery and Development

The physicochemical properties detailed above are not merely academic data points; they are critical drivers of a compound's utility and behavior.

- Reactivity and Synthetic Utility: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$). This is the key to its function as an intermediate. It allows for the facile introduction of various nucleophiles (amines, alcohols, thiols) to build out the final molecule. This reaction is a cornerstone of many fluoroquinolone antibiotic syntheses.[1]
- Solubility and Lipophilicity (The "Rule of Five" Context): While **2-Chloro-5-fluoroquinoline** itself is not a drug, its high predicted LogP is a property that will be passed on to its derivatives. Medicinal chemists must carefully choose the substituents that will replace the

C2-chlorine to balance the required lipophilicity for cell penetration with sufficient aqueous solubility for oral bioavailability, often guided by principles like Lipinski's Rule of Five.

- **Metabolic Stability:** The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at positions like C5 is a deliberate strategy to block potential sites of metabolism, thereby increasing the half-life and bioavailability of the final drug molecule.

Experimental Protocol: Identity and Purity Confirmation by LC-MS

Every batch of a key intermediate must be rigorously tested to confirm its identity and purity before use in a multi-step synthesis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.^[7]

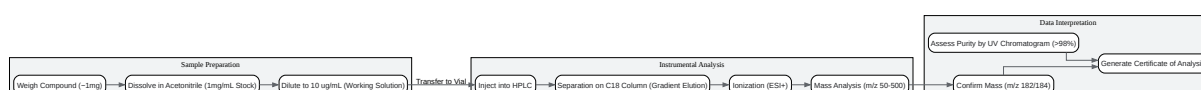
Step-by-Step Methodology

- **Sample Preparation:**
 - Accurately weigh ~1 mg of **2-Chloro-5-fluoroquinoline**.
 - Dissolve in 1.0 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
 - Perform a 1:100 dilution of the stock solution with 50:50 acetonitrile:water to create a final working concentration of 10 µg/mL.
 - Transfer the working solution to an autosampler vial.
- **Liquid Chromatography (LC) Parameters:**
 - **Column:** C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention and separation of lipophilic aromatic compounds.
 - **Mobile Phase A:** 0.1% Formic Acid in Water. The acid is added to improve peak shape by ensuring consistent protonation of the weakly basic quinoline nitrogen.
 - **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile.

- Gradient:
 - 0.0 min: 10% B
 - 5.0 min: 95% B
 - 6.0 min: 95% B
 - 6.1 min: 10% B
 - 8.0 min: 10% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak sharpness.
- Injection Volume: 2 µL.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+). The quinoline nitrogen is readily protonated.
 - Scan Range: m/z 50 - 500. This range comfortably covers the molecular weight of the analyte and potential fragments or impurities.
 - Data Acquisition: Full Scan mode to detect all ions. A parallel Targeted Ion Scan for m/z 182.0 and 184.0 (for [M+H]⁺ and its isotope) can be used for higher sensitivity confirmation.
- Data Analysis & Validation:
 - Identity Confirmation: The primary peak in the chromatogram should have a mass spectrum showing a base peak at m/z 182.0 (corresponding to [C₉H₅ClFN + H]⁺) and an isotope peak at m/z 184.0 with ~33% relative abundance.

- Purity Assessment: Integrate the area of all peaks in the chromatogram (e.g., at 254 nm UV). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For use in regulated drug development, purity should typically exceed 98%.

Visualization: LC-MS Workflow



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Caption: Standard workflow for identity and purity verification of a chemical intermediate using LC-MS.

Synthetic Considerations

The synthesis of substituted quinolines is a well-established field of organic chemistry. A plausible and common approach for constructing the **2-Chloro-5-fluoroquinoline** core is the Gould-Jacobs reaction or a related cyclization strategy.

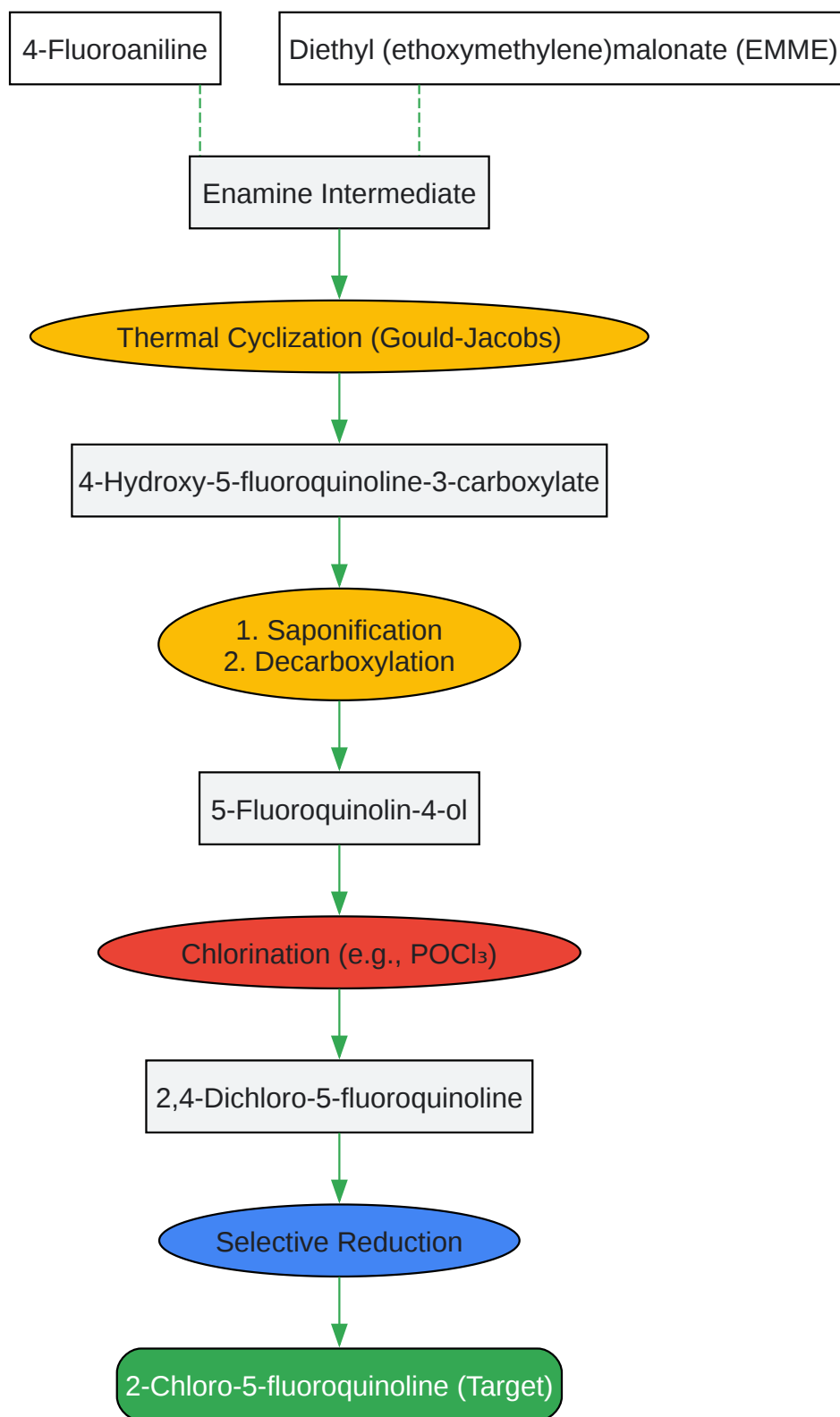
Logical Synthetic Pathway

A logical synthesis would begin with a commercially available aniline derivative, such as 4-fluoroaniline. The key steps involve building the second ring and then installing the chlorine atom.

- Acylation: React 4-fluoroaniline with diethyl (ethoxymethylene)malonate (EMME). This forms the enamine intermediate.

- **Thermal Cyclization:** Heating the intermediate triggers an intramolecular electrophilic aromatic substitution to form the quinoline ring, yielding a 4-hydroxyquinoline ester. This is the classic Gould-Jacobs reaction.^[1]
- **Hydrolysis and Decarboxylation:** Saponification of the ester followed by acidification and heating removes the carboxyl group to yield 5-fluoroquinolin-4-ol.
- **Chlorination:** The final step involves converting the hydroxyl group at the 4-position and the hydrogen at the 2-position to chlorides. A strong chlorinating agent like phosphorus oxychloride (POCl_3) can accomplish this, but a more controlled sequence might be necessary to achieve selective chlorination at the 2-position. A common route is conversion to 2,4-dichloro-5-fluoroquinoline followed by selective reduction of the 4-chloro position.

Visualization: Plausible Synthesis



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Caption: A plausible synthetic route to **2-Chloro-5-fluoroquinoline** via the Gould-Jacobs reaction.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper safety protocols are mandatory. Based on data from structurally related compounds, **2-Chloro-5-fluoroquinoline** should be handled with care.[8][9]

- **Handling:** Use only in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8] Avoid inhalation of dust or vapors and contact with skin and eyes.[8]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Store away from strong oxidizing agents and strong bases, with which it may react.[8]
- **Toxicity:** The toxicological properties have not been fully investigated.[10] However, related compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Assume the compound is hazardous and handle accordingly.

Conclusion

2-Chloro-5-fluoroquinoline is a high-value intermediate whose physicochemical properties are intrinsically linked to its function in advanced organic synthesis. Its lipophilic nature, combined with the synthetically versatile chlorine handle and the metabolically robust fluorine substituent, makes it a powerful scaffold for building complex molecules in drug discovery. A thorough characterization, anchored by robust analytical techniques like LC-MS and a deep understanding of its spectroscopic fingerprint, is not merely a quality control measure but a critical step in ensuring the efficiency, reproducibility, and ultimate success of a drug development program. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this important chemical building block.

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